molecular formula C12H13NO3 B1667924 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one CAS No. 16535-98-1

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one

Cat. No.: B1667924
CAS No.: 16535-98-1
M. Wt: 219.24 g/mol
InChI Key: KJXMVLDOJZNMDG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of methoxy groups at the 6 and 7 positions, along with a methyl group at the 1 position, contributes to the unique properties of this compound.

Scientific Research Applications

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one can be achieved through various methods. One common approach involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinolinone through cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and solvents, along with controlled temperature and pressure conditions, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinolinone derivatives.

    Substitution: Various substituted isoquinolinone derivatives.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its use in the treatment of Parkinson’s disease.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its anti-HIV activity

Uniqueness

6,7-Dimethoxy-1-methyl-2H-isoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-9-6-11(16-3)10(15-2)4-8(9)5-12(14)13-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXMVLDOJZNMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=CC(=O)N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167933
Record name 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16535-98-1
Record name Bemarinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016535981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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